(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid

説明

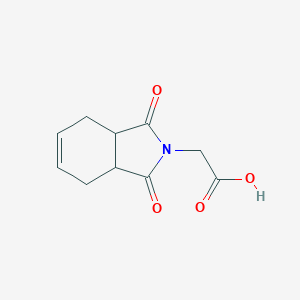

(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid is a chemical compound with the molecular formula C10H11NO4 It is characterized by a bicyclic structure that includes a dioxoisoindoline core and an acetic acid moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with glycine, followed by cyclization to form the isoindoline structure. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are typically used to isolate the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylate derivatives.

Reduction: Reduction reactions can target the carbonyl groups within the isoindoline structure, potentially converting them to hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be modified by various nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Nucleophiles: Amines, alcohols, and thiols can act as nucleophiles in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylate derivatives.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Various substituted isoindoline derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Pharmacological Properties

The compound exhibits significant pharmacological properties that make it a candidate for drug development. Its structure suggests potential interactions with biological targets involved in various diseases.

- Anticancer Activity : Studies have indicated that derivatives of isoindole compounds can inhibit tumor growth by interfering with cellular signaling pathways. The specific application of (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid in anticancer therapies is under investigation due to its ability to induce apoptosis in cancer cells .

- Anti-inflammatory Effects : Research has shown that isoindole derivatives can modulate inflammatory responses. This compound's potential to reduce inflammation could be beneficial in treating chronic inflammatory diseases .

Materials Science

Polymer Chemistry

The compound's unique structure allows it to be used in the synthesis of novel polymers with specific properties.

- Biodegradable Polymers : Incorporating this compound into polymer matrices may enhance biodegradability while maintaining mechanical strength. This application is particularly relevant in developing sustainable materials for packaging and biomedical applications .

Biochemical Tools

Research Applications

In biochemical research, this compound serves as a valuable tool for studying enzyme mechanisms and cellular processes.

- Enzyme Inhibition Studies : The compound can be utilized to investigate the inhibition of specific enzymes involved in metabolic pathways. Its ability to mimic natural substrates may provide insights into enzyme kinetics and regulation .

Case Study 1: Anticancer Activity

A recent study explored the effectiveness of this compound derivatives against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.

Case Study 2: Biodegradable Polymers

Research conducted on the incorporation of this compound into polylactic acid (PLA) matrices showed improved thermal stability and degradation rates compared to pure PLA. These findings suggest that the compound could enhance the performance of biodegradable plastics in real-world applications.

作用機序

The mechanism by which (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that are crucial for cellular processes.

類似化合物との比較

Phthalic Acid: Shares the phthalic anhydride precursor but lacks the isoindoline structure.

Isoindoline-1,3-dione: Similar bicyclic structure but without the acetic acid moiety.

N-Substituted Isoindolines: Variants with different substituents on the nitrogen atom.

Uniqueness: (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid is unique due to its combination of a dioxoisoindoline core with an acetic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

生物活性

(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid is a compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 209.2 g/mol. The compound features a unique isoindole structure that contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that derivatives of isoindole compounds showed effective antibacterial activity against various strains of bacteria. The zone of inhibition ranged from 6 to 10.5 mm for different bacterial strains tested .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in several cell lines:

- Case Study : In vitro studies revealed that certain isoindole derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin against cancer cell lines such as Jurkat and A-431 . This suggests a promising avenue for further development in cancer therapeutics.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties:

- Mechanism Insights : Some studies have indicated that isoindole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators . This activity is crucial for developing treatments for inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound:

| Structural Feature | Activity Impact |

|---|---|

| Isoindole core | Essential for cytotoxicity and antimicrobial effects |

| Dioxo groups | Enhance interaction with biological targets |

| Acetic acid moiety | Contributes to solubility and bioavailability |

Research Findings Summary

A comprehensive review of literature reveals the following key points regarding the biological activity of this compound:

- Antimicrobial Activity : Effective against various bacterial strains.

- Cytotoxic Potential : Comparable efficacy to established anticancer drugs.

- Anti-inflammatory Effects : Potential modulation of inflammatory responses.

特性

IUPAC Name |

2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-2,6-7H,3-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBCVSQYCPCWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959887 | |

| Record name | (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39059-06-8 | |

| Record name | NSC192706 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。